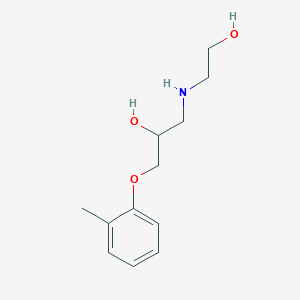

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol is a member of the 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols family, which includes various molecules with potential pharmacological properties. These compounds are characterized by an aryloxy group and an amidoalkylamino group attached to a propan-2-ol backbone. The specific structure of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol suggests it may have biological activity similar to other compounds in this class, which have been studied for their adrenergic blocking capabilities .

Synthesis Analysis

The synthesis of related compounds has been described in the literature. For instance, a series of 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols have been synthesized, where the aryl moiety is heterocyclic or the amidic group is substituted by a heterocyclic moiety . These compounds have shown significant potency when tested in animal models, suggesting a robust synthetic approach that could potentially be applied to the synthesis of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol.

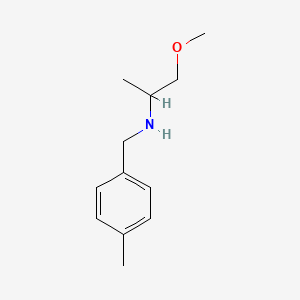

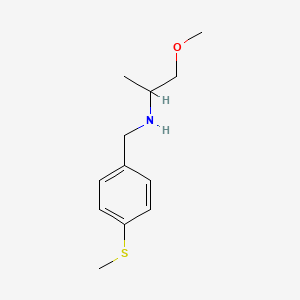

Molecular Structure Analysis

The molecular structure of compounds in this class plays a crucial role in their biological activity. The presence of heterocyclic moieties and specific substituents on the side chain can influence their cardioselectivity and potency as beta-blockers. The detailed structure-activity relationships are crucial for understanding the efficacy of these compounds and can guide the development of new therapeutic agents .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis and modification of these compounds are essential for tailoring their biological properties. The synthesis process often involves multiple steps, including the formation of the aryloxy and amidoalkylamino groups. The reactivity of these functional groups can also influence the pharmacokinetics and pharmacodynamics of the compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol, such as solubility, stability, and melting point, are important for its potential use as a pharmaceutical agent. These properties can affect the compound's absorption, distribution, metabolism, and excretion (ADME) profile. Understanding these properties is essential for the development of dosage forms and for predicting the compound's behavior in biological systems .

作用机制

Target of Action

Similar compounds have been found to targetGlycogen phosphorylase, muscle form . This enzyme plays a crucial role in glycogenolysis, which is the breakdown of glycogen to glucose-1-phosphate and glucose, and its inhibition can have significant effects on energy metabolism.

Mode of Action

Compounds with similar structures have been found to interact with their targets and cause changes in cellular processes . For instance, some indole derivatives, which share structural similarities with the compound , have been found to possess various biological activities, including antiviral, anti-inflammatory, and anticancer activities .

属性

IUPAC Name |

1-(2-hydroxyethylamino)-3-(2-methylphenoxy)propan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO3/c1-10-4-2-3-5-12(10)16-9-11(15)8-13-6-7-14/h2-5,11,13-15H,6-9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNQJPIYJQWDWIW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OCC(CNCCO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80389648 |

Source

|

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(2-Hydroxyethylamino)-3-o-tolyloxy-propan-2-ol | |

CAS RN |

89225-43-4 |

Source

|

| Record name | 1-(2-Hydroxy-ethylamino)-3-o-tolyloxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80389648 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(1H-Indol-3-yl)-2-[(5-methyl-furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305384.png)

![3-[(Furan-2-carbonyl)-amino]-3-(4-methoxy-phenyl)-propionic acid](/img/structure/B1305391.png)

![3-(4-Ethoxy-phenyl)-3-[(furan-2-carbonyl)-amino]-propionic acid](/img/structure/B1305403.png)

![3a,4,5,9b-Tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B1305404.png)

![1-[2-(2-Chloro-ethoxy)-ethyl]-1H-pyrazole](/img/structure/B1305410.png)

![[2-(3,5-Dioxo-2,3,4,5-tetrahydro-[1,2,4]triazin-6-ylamino)-acetylamino]-acetic acid](/img/structure/B1305419.png)